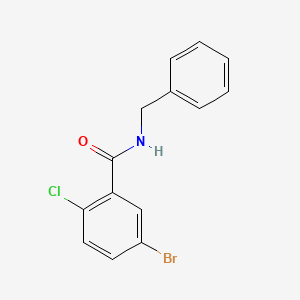

N-Benzyl-5-bromo-2-chlorobenzamide

説明

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a class of organic compounds characterized by a benzamide structure bearing one or more halogen atoms. The presence and position of these halogens can significantly influence the molecule's physical, chemical, and biological properties. dcu.ie Research into halogenated benzamides often explores the effects of different halogen substitutions on the compound's reactivity and potential applications. dcu.ie The study of these compounds is crucial for understanding structure-activity relationships in various chemical and biological systems.

The synthesis of halogenated benzamides can be challenging due to the commercial unavailability of certain starting materials and potential instability of the final products. dcu.ie Nevertheless, their importance in fields like medicinal chemistry drives ongoing research into their synthesis and characterization. nanobioletters.comontosight.ai

Overview of Benzamide Derivatives in Organic Synthesis

Benzamide, a simple amide derivative of benzoic acid, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgnih.gov They serve as precursors and intermediates in the creation of a wide array of more complex molecules. The amide functional group is prevalent in many pharmaceuticals, highlighting the importance of benzamide derivatives in medicinal chemistry. nanobioletters.com

Methods for synthesizing benzamides are diverse and include the hydrolysis of nitriles, reactions of carboxylic acid derivatives, and Friedel-Crafts type reactions. nih.gov The versatility of the benzamide scaffold allows for the introduction of various functional groups, leading to a vast library of derivatives with distinct properties. researchgate.net

Significance of the N-Benzyl-5-bromo-2-chlorobenzamide Scaffold in Chemical Research

The specific scaffold of this compound is of interest to researchers for several reasons. The "N-benzyl" group can influence the compound's steric and electronic properties, while the "5-bromo" and "2-chloro" substitutions on the benzoyl ring provide specific points for further chemical modification. This dihalogenated pattern is a key feature in the starting material for the synthesis of certain pharmaceutical compounds. google.comgoogle.com

For instance, the related compound 5-bromo-2-chlorobenzoic acid is a crucial intermediate in the synthesis of several therapeutic agents. google.comgoogle.comchemicalbook.com The N-benzylation of such a structure, as seen in this compound, creates a more complex molecule that can be explored for its own unique reactivity and potential as a precursor in multi-step synthetic pathways. The study of scaffolds like this contributes to the development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in various fields of research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-benzyl-5-bromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPNVANLUVHVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589614 | |

| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892018-65-4 | |

| Record name | 5-Bromo-2-chloro-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892018-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 5 Bromo 2 Chlorobenzamide

Amide Bond Formation Strategies for N-Benzyl-5-bromo-2-chlorobenzamide

The creation of the amide linkage between the 5-bromo-2-chlorobenzoyl moiety and the benzylamino group is the critical step in the synthesis of the target molecule. This can be accomplished through two main approaches: direct coupling of the carboxylic acid and amine, or a sequential process involving the activation of the carboxylic acid as an acid chloride.

Direct Condensation of 5-Bromo-2-chlorobenzoic Acid with Benzylamine (B48309)

The direct reaction of 5-bromo-2-chlorobenzoic acid with benzylamine represents a straightforward approach to this compound. This method relies on the use of coupling reagents to facilitate the removal of a water molecule and promote the formation of the amide bond.

A variety of coupling reagents can be employed for the direct amidation of carboxylic acids. luxembourg-bio.com Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). peptide.comorganic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the amine, in this case, benzylamine, to yield the desired amide and dicyclohexylurea (DCU), a byproduct that is sparingly soluble in many organic solvents. peptide.comwikipedia.org

To enhance the efficiency of the coupling reaction and suppress potential side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. wikipedia.orgresearchgate.net DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which then readily reacts with the amine. organic-chemistry.org The use of DMAP is particularly crucial for less nucleophilic alcohols and can also be beneficial in amide formation. organic-chemistry.orgwikipedia.org Alternative water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be utilized, simplifying the purification process as the urea (B33335) byproduct is water-soluble. peptide.comresearchgate.net

Other phosphonium-based coupling reagents, such as those generated in situ from triphenylphosphine (B44618) and N-chlorophthalimide, have also been shown to be effective in promoting amide bond formation. nih.govacs.org

Table 1: Common Coupling Reagents and Catalysts for Amide Bond Formation

| Coupling Reagent | Catalyst | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Forms an insoluble urea byproduct, facilitating purification in some cases. peptide.comwikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | DMAP | Produces a water-soluble urea byproduct, simplifying workup. peptide.comresearchgate.net |

| Triphenylphosphine/N-chlorophthalimide | None required | In situ generation of phosphonium (B103445) salts for carboxylic acid activation. nih.govacs.org |

This table is generated based on available research and provides a summary of common reagents.

The success of the direct condensation method is highly dependent on the optimization of reaction parameters. scielo.brnih.gov The choice of solvent is critical; polar aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction. researchgate.netnih.gov The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate. nih.gov Reaction times can vary significantly, from a few hours to overnight, depending on the specific substrates and conditions used. acs.orgnih.gov Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and ensure complete conversion. google.com

Synthesis via 5-Bromo-2-chlorobenzoyl Chloride Intermediate

An alternative and often more efficient route to this compound involves a two-step process. The first step is the conversion of 5-bromo-2-chlorobenzoic acid into its more reactive acid chloride derivative, 5-bromo-2-chlorobenzoyl chloride. This is followed by the acylation of benzylamine with the newly formed acid chloride.

5-Bromo-2-chlorobenzoyl chloride can be readily prepared by treating 5-bromo-2-chlorobenzoic acid with a chlorinating agent. biosynth.com Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a catalytic amount of DMF. google.com The reaction is typically performed by refluxing the benzoic acid derivative in an excess of thionyl chloride, which also serves as the solvent. google.com After the reaction is complete, the excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification. google.com Other chlorinating agents like oxalyl chloride can also be employed. chemicalbook.com

Table 2: Reaction Conditions for the Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

| Reagent | Catalyst | Solvent | Temperature | Reaction Time |

| Thionyl chloride | DMF | None (refluxing SOCl₂) | Reflux | 2-4 hours |

| Oxalyl chloride | Catalyst | 1,1,1-trichloroethane | 125-165°C | ~15.5 hours |

This table is based on documented synthetic procedures. google.comchemicalbook.com

The final step in this synthetic pathway is the acylation of benzylamine with 5-bromo-2-chlorobenzoyl chloride. biosynth.com This reaction is typically a rapid and exothermic process. The acid chloride is usually added dropwise to a solution of benzylamine in an inert solvent, such as dichloromethane or toluene (B28343), often in the presence of a base like triethylamine (B128534) or pyridine. patsnap.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The reaction is often carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Upon completion, the desired this compound can be isolated through standard workup procedures, which may include washing with dilute acid and base to remove any unreacted starting materials and byproducts, followed by recrystallization or chromatography to obtain the purified product.

Multi-Step Synthetic Routes to this compound Precursors

The primary precursor for the synthesis of this compound is 5-Bromo-2-chlorobenzoic acid. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and challenges.

Two prominent methods for the synthesis of 5-Bromo-2-chlorobenzoic acid are the direct bromination of 2-Chlorobenzoic acid and the hydrolysis of 5-Bromo-2-chlorobenzonitrile (B107219). patsnap.comwipo.int

The direct bromination of 2-Chlorobenzoic acid represents a common approach to introduce a bromine atom onto the benzene (B151609) ring. patsnap.com The use of an N-Bromosuccinimide (NBS) and sulfuric acid (H₂SO₄) system is a well-documented method for this transformation. google.comgoogle.com The strong activating effect of the carboxyl group and the chloro group directs the electrophilic substitution to specific positions on the aromatic ring.

In this reaction, 2-chlorobenzoic acid is treated with NBS in the presence of concentrated sulfuric acid. google.comresearchgate.net The sulfuric acid acts as both a solvent and a catalyst, protonating the NBS to generate a more potent electrophilic bromine species. manac-inc.co.jp This highly reactive species then attacks the electron-rich aromatic ring of 2-chlorobenzoic acid.

A key challenge in this synthesis is controlling the regioselectivity of the bromination. The primary desired product is 5-bromo-2-chlorobenzoic acid; however, the formation of the isomeric byproduct, 4-bromo-2-chlorobenzoic acid, can occur. google.com To address this, catalysts such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide can be added to the reaction mixture to inhibit the formation of the 4-bromo isomer. google.comgoogle.com

The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield and purity of the final product. For instance, a process described involves adding 2-chlorobenzoic acid and a catalyst like sodium sulfide to concentrated sulfuric acid, followed by the addition of NBS and stirring at a controlled temperature. google.comchemicalbook.com The product is then typically isolated by pouring the reaction mixture into an ice-water bath, causing the crude 5-bromo-2-chlorobenzoic acid to precipitate. chemicalbook.com Subsequent purification steps, such as recrystallization from a methanol-water mixture, can yield a high-purity product. chemicalbook.com

Table 1: Bromination of 2-Chlorobenzoic Acid with NBS/H₂SO₄

| Reactants | Catalyst | Temperature | Reaction Time | Yield | Purity (HPLC) | Reference |

| 2-Chlorobenzoic acid, NBS, Conc. H₂SO₄ | Sodium Sulfide | 30 °C | 10 min | 85.0% | Not specified | chemicalbook.com |

| 2-Chlorobenzoic acid, NBS, Conc. H₂SO₄ | Sodium Sulfite | 10 °C | 120 min | Not specified | Not specified | google.com |

| 2-Chlorobenzoic acid, NBS, Conc. H₂SO₄ | Potassium Sulfide | 40 °C | 60 min | Not specified | Not specified | google.com |

An alternative route to 5-Bromo-2-chlorobenzoic acid involves a two-step process starting from 2-chlorobenzonitrile (B47944). wipo.intgoogle.com This method first involves the bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid. wipo.int

The initial bromination of 2-chlorobenzonitrile can be achieved using various brominating agents. The subsequent hydrolysis of the resulting 5-bromo-2-chlorobenzonitrile is typically carried out under alkaline conditions. wipo.int The nitrile is treated with a strong base, such as sodium hydroxide, in an aqueous solution. chemicalbook.com Heating the mixture facilitates the conversion of the nitrile group into a carboxylate salt, specifically 5-bromo-2-chlorobenzoate. wipo.int

Following the hydrolysis, the reaction mixture is cooled, and a strong protonic acid, like hydrochloric acid, is added. wipo.intchemicalbook.com This acidification step protonates the carboxylate salt, leading to the precipitation of the desired 5-bromo-2-chlorobenzoic acid as a solid. chemicalbook.comgoogle.com The product can then be collected by filtration and dried. This method is reported to have advantages such as a simple process, high safety, and the use of readily available raw materials, resulting in a high yield and purity of the final product. wipo.intgoogle.com

Table 2: Hydrolysis of 5-Bromo-2-chlorobenzonitrile

| Starting Material | Reagents | Key Steps | Yield | Purity (HPLC) | Reference |

| 5-Bromo-2-chlorobenzonitrile | 1. Sodium Hydroxide, Water2. Concentrated Hydrochloric Acid | 1. Alkaline Hydrolysis at 90°C2. Acidification and Precipitation at 5±5°C | 85.9% | 99.90% | chemicalbook.com |

The synthesis of analogues of this compound often requires the preparation of various halogenated benzoic acid derivatives. These derivatives serve as building blocks to introduce different substitution patterns on the benzoyl moiety, allowing for the exploration of structure-activity relationships in medicinal chemistry and materials science.

The preparation of these halogenated benzoic acids can be achieved through various synthetic strategies. google.com For instance, methods have been developed for the synthesis of compounds like 2-chloro-4-fluorobenzoic acid, which are valuable intermediates for pharmaceuticals and herbicides. google.com

General approaches to synthesizing halogenated benzoic acids include:

Oxidation of Halogenated Toluenes: The methyl group of a halogenated toluene derivative can be oxidized to a carboxylic acid using strong oxidizing agents.

Carbonation of Grignard or Organolithium Reagents: Halogenated aryl halides can be converted into their corresponding Grignard or organolithium reagents. These highly nucleophilic species can then react with carbon dioxide (in the form of dry ice) in an electrophilic addition reaction, followed by acidic workup to yield the carboxylic acid. guidechem.com

Hydrolysis of Halogenated Benzotrichlorides or Benzylnitriles: Similar to the synthesis of 5-bromo-2-chlorobenzoic acid, the hydrolysis of the corresponding halogenated benzotrichlorides or benzylnitriles can provide the desired benzoic acid derivatives. google.com

These synthetic routes offer the flexibility to introduce a wide range of halogen and other substituents onto the benzoic acid scaffold, enabling the synthesis of a diverse library of N-benzylbenzamide analogues for further research and development.

Reactivity and Chemical Transformations of N Benzyl 5 Bromo 2 Chlorobenzamide

Transformations at the Amide Nitrogen

The N-benzyl group on the amide nitrogen can be selectively removed or modified, providing a pathway to primary amides or other N-substituted derivatives.

The removal of the N-benzyl protecting group is a key transformation. While direct debenzylation of N-Benzyl-5-bromo-2-chlorobenzamide is not extensively documented, established methods for N-debenzylation of N-benzylcarboxamides are applicable. A highly efficient and simple method involves the use of N-Bromosuccinimide (NBS) at room temperature, which facilitates the cleavage of the N-benzyl group under neutral conditions. researchgate.net This reaction is believed to proceed through an oxygen- or light-initiated free radical mechanism. researchgate.net Good to quantitative yields of the corresponding primary amides have been achieved for a wide variety of N-benzylamides within 2 to 4 hours. researchgate.net

Alternative methods for N-debenzylation include oxidative cleavage and palladium-catalyzed hydrogenation. researchgate.netnih.gov For instance, palladium on carbon (Pd/C) in the presence of an acid like acetic acid can facilitate N-debenzylation under a hydrogen atmosphere at elevated temperatures. nih.gov

Table 1: General Conditions for N-Debenzylation of N-Benzylamides

| Method | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS-Mediated | N-Bromosuccinimide (NBS), Room Temperature | Primary Amide | Moderate to Excellent | researchgate.net |

| Hydrogenolysis | 20% Pd(OH)₂/C, H₂, Acetic Acid, 60 °C | Primary Amide | Good | nih.gov |

Following the N-debenzylation to yield 5-bromo-2-chlorobenzamide, the resulting primary amide can undergo further derivatization. The nitrogen atom can be subjected to N-alkylation or N-arylation reactions to introduce various substituents. For instance, copper-catalyzed Chan-Lam coupling reactions are a common method for N-arylation of amides using aryl boronic acids. mdpi.com Similarly, N-alkylation can be achieved using alkyl halides under basic conditions. organic-chemistry.org These subsequent reactions expand the synthetic utility of the core benzamide (B126) structure derived from the parent compound.

Reactions Involving the Halogen Substituents on the Benzene (B151609) Ring

The presence of two distinct halogen atoms, bromine and chlorine, on the benzene ring offers opportunities for selective metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in such transformations, allowing for regioselective functionalization.

Palladium catalysis is a powerful tool for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the site of the halogen substituents. mit.edu Annulation reactions, in particular, demonstrate the utility of substrates like this compound.

A notable application is the palladium-catalyzed annulation of arynes by ortho-halobenzamides to synthesize phenanthridinones. nih.gov This process involves the simultaneous formation of a C-C and a C-N bond in a single step. nih.gov In this type of reaction, this compound would first undergo oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by reaction with an in situ generated aryne (benzyne). A subsequent intramolecular C-H activation and reductive elimination would yield a tricyclic phenanthridinone product. Research has shown this methodology to be efficient for a variety of substituted ortho-halobenzamides, tolerating a range of functional groups. nih.gov

Table 2: Representative Palladium-Catalyzed Annulation of an o-Halobenzamide

| Reactants | Catalyst System | Base | Solvent | Product | Reference |

|---|

This reaction highlights a pathway where the 2-chloro substituent is directly involved in the key bond-forming steps. The 5-bromo substituent would likely remain intact, offering a handle for subsequent orthogonal cross-coupling reactions.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Chan-Lam coupling, provide an alternative route for C-N bond formation. mdpi.comrsc.org These methods are particularly useful for coupling aryl halides with amines, amides, and heterocycles. rsc.org For this compound, a copper catalyst could selectively activate the more reactive C-Br bond for arylation with various nitrogen nucleophiles. rsc.org

Studies on similar substrates, like 2-amino/2-hydroxy-5-halopyridines, have demonstrated that copper-catalyzed amination can occur selectively at the C-5 halogen position in excellent yields. rsc.org These reactions are often economical and can be performed under relatively mild conditions. rsc.org The choice of ligands and copper source (e.g., Cu(OAc)₂ or CuI) is crucial for achieving high efficiency and selectivity. mdpi.com The application of such a procedure to this compound would likely result in the formation of N-Benzyl-2-chloro-5-(N-aryl)aminobenzamide, preserving the chloro and N-benzyl groups for further synthetic elaboration.

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing groups (the chloro, bromo, and amide functionalities) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comlibretexts.org In this molecule, both the chlorine atom at the C-2 position and the bromine atom at the C-5 position are potential leaving groups.

The reactivity of the aryl halides towards nucleophilic attack is significantly enhanced by the presence of these activating groups. masterorganicchemistry.combyjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile first attacks the carbon atom bearing a halogen, forming a tetrahedral intermediate. youtube.comlibretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

Research on related 2-halobenzamides has shown that the halogen at the C-2 position is particularly labile. For instance, studies on the reactions of 2-bromo(N-benzyl)benzamide with amines like benzylamine (B48309), catalyzed by copper, lead to the formation of quinazolinone derivatives through an initial nucleophilic substitution followed by an intramolecular cyclization. researchgate.net It is highly probable that this compound would undergo a similar reaction, with the chlorine atom at the C-2 position being displaced by a nucleophile. The activating effect of the para-bromo and ortho-carbonyl groups facilitates this substitution.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents/Conditions | Expected Major Product |

| Ammonia (NH₃) | High pressure, high temperature | N-Benzyl-2-amino-5-bromobenzamide |

| Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH, heat | N-Benzyl-5-bromo-2-methoxybenzamide |

| Benzylamine | Cu catalyst, base, heat | 2-Benzyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one derivative (via cyclization) researchgate.net |

Electrophilic Aromatic Substitution (e.g., Further Halogenation)

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly more challenging. The existing substituents—chloro, bromo, and the N-benzylformamido group—are all deactivating and direct incoming electrophiles primarily to the meta position relative to their own location. youtube.com The cumulative electron-withdrawing effect of these groups reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles.

Therefore, forcing conditions, such as high temperatures and the use of potent Lewis acid catalysts, would be necessary to achieve further substitution, for example, an additional halogenation. The most likely position for a new electrophile to attack would be the C-4 position, which is ortho to the bromine and meta to both the chlorine and the amide group. Another possibility is the C-6 position, which is ortho to the amide and meta to the bromine. A patent describing the synthesis of related compounds shows that bromination of an activated 2-aminobenzoate (B8764639) derivative occurs at the position para to the activating amino group. google.com However, given the deactivated nature of the ring in this compound, such reactions are not expected to be high-yielding.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents/Conditions | Predicted Product(s) | Expected Yield |

| Bromination | Br₂, FeBr₃, heat | N-Benzyl-4,5-dibromo-2-chlorobenzamide | Low |

| Nitration | HNO₃, H₂SO₄, heat | N-Benzyl-5-bromo-2-chloro-4-nitrobenzamide | Very Low |

Transformations at the Benzylic Methylene (B1212753) Group

The benzylic methylene (-CH₂-) group in this compound represents another key reactive site within the molecule.

Oxidation Reactions at the Benzylic Position

The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds because the radical or ionic intermediates formed upon their cleavage are stabilized by resonance with the adjacent benzene ring. khanacademy.orgmasterorganicchemistry.com This makes the benzylic methylene group susceptible to oxidation.

Various reagents can be employed to oxidize the benzylic methylene to a carbonyl group (ketone). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating conditions can effectively convert the benzylic -CH₂- into a ketone. khanacademy.org More selective and milder methods utilizing transition metal catalysts, such as copper or iron, with molecular oxygen as the oxidant have also been developed for the oxidation of benzylic methylenes. beilstein-journals.org Another approach involves metal-free oxidation using a strong base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and oxygen. acs.org These reactions would transform this compound into N-(5-bromo-2-chlorobenzoyl)benzamide.

Table 3: Potential Oxidation Reactions at the Benzylic Position

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Base, heat, then acid workup | N-(5-bromo-2-chlorobenzoyl)benzamide |

| Copper or Iron catalyst | Molecular oxygen (O₂), solvent, heat | N-(5-bromo-2-chlorobenzoyl)benzamide beilstein-journals.org |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Oxygen (O₂), solvent | N-(5-bromo-2-chlorobenzoyl)benzamide acs.org |

Comparative Reactivity Studies of this compound with Related Benzamides

The reactivity of this compound can be better understood by comparing it to structurally related benzamides. The nature and position of substituents on the benzoyl ring significantly influence the molecule's chemical behavior.

Compared to N-benzyl-2-chlorobenzamide , the presence of the additional bromine atom at the C-5 position in this compound further deactivates the aromatic ring towards electrophilic attack. Conversely, it enhances the ring's susceptibility to nucleophilic aromatic substitution by providing additional stabilization to the Meisenheimer intermediate. evitachem.com

When compared with N-benzyl-benzamide (which lacks any halogens on the benzoyl ring), this compound is substantially less reactive in electrophilic substitutions and significantly more reactive in nucleophilic aromatic substitutions. The benzylic methylene group's reactivity towards oxidation is likely to be similar across these compounds, as the primary stabilizing factor is the N-benzyl group's phenyl ring, although the electronic effects of the halogen substituents may have a minor influence.

Finally, a comparison with a positional isomer like N-Benzyl-4-bromo-2-chlorobenzamide would highlight the importance of substituent placement. While both isomers would be highly deactivated towards EAS, their behavior in NAS might differ. The reactivity of the C-2 chlorine in this compound is activated by a para-bromo substituent, which is a strong activating position for SNAr. In the hypothetical 4-bromo isomer, the C-2 chlorine would be activated by a meta-bromo group, which provides less stabilization to the intermediate, likely resulting in lower reactivity.

Spectroscopic Characterization and Structural Elucidation of N Benzyl 5 Bromo 2 Chlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-Benzyl-5-bromo-2-chlorobenzamide would be expected to show distinct signals for the protons on the benzyl (B1604629) group and the substituted benzamide (B126) ring. The analysis would provide chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) that reveal the connectivity of protons. However, specific, experimentally determined data for these parameters are not currently available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methylene (B1212753) carbon of the benzyl group. While spectral prediction software can estimate the chemical shifts, no experimentally verified ¹³C NMR data has been published.

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Assignment

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. These 2D NMR methods establish correlations between protons and carbons, confirming the precise structure of the molecule. No studies employing these techniques for this compound have been found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule. An IR or Raman spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II), as well as vibrations corresponding to the aromatic rings and the C-Cl and C-Br bonds. Specific peak frequencies and intensities from experimental analysis are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Standard MS would show a molecular ion peak and a fragmentation pattern that could help confirm the structure. The presence of both bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion. HRMS would provide a highly accurate mass measurement, which serves to confirm the elemental composition and molecular formula, C₁₄H₁₁BrClNO. While chemical suppliers list the molecular formula and weight, the primary HRMS data is not published. bldpharm.combldpharm.comcalpaclab.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Computational Chemistry and Theoretical Investigations of N Benzyl 5 Bromo 2 Chlorobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the intricacies of molecular systems. For N-Benzyl-5-bromo-2-chlorobenzamide, these calculations can elucidate its electronic properties, potential reactive sites, and spectroscopic characteristics. By using basis sets such as 6-311++G(d,p), it is possible to achieve a high level of accuracy in predicting the molecular geometry and other parameters. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl rings and the halogen atoms, which have lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the electron-deficient areas, including the carbonyl group of the amide linkage. The presence of electron-withdrawing halogen atoms (bromine and chlorine) can influence the energy levels of these frontier orbitals.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap | 5.5 |

Note: The values in this table are hypothetical and serve as an illustrative example based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas, on the other hand, denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the amide group is expected to be a site of positive potential (blue). The aromatic rings will exhibit regions of both negative potential (above and below the plane of the ring) and slightly positive potential around the hydrogen atoms.

Fukui Function and Mulliken Population Analysis

Fukui functions and Mulliken population analysis are theoretical tools used to provide more quantitative insights into the reactivity of different atomic sites within a molecule. The Fukui function helps in identifying the most electrophilic and nucleophilic sites by analyzing the change in electron density when an electron is added or removed.

Mulliken population analysis assigns a partial charge to each atom in the molecule, offering a numerical representation of the electron distribution. For this compound, this analysis would likely show significant negative charges on the oxygen, nitrogen, and halogen atoms, and positive charges on the carbonyl carbon and the acidic proton of the amide group. southampton.ac.uk

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| C (carbonyl) | +0.60 |

| Br | -0.15 |

| Cl | -0.20 |

Note: The values in this table are hypothetical and serve as an illustrative example based on typical values for similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra. mdpi.com

Similarly, the calculation of vibrational frequencies using methods like DFT can help in interpreting infrared (IR) and Raman spectra. The predicted frequencies for the stretching and bending modes of different functional groups, such as the C=O stretch of the amide, the N-H stretch, and the C-H vibrations of the aromatic rings, can be correlated with the peaks observed in the experimental spectra. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. lumenlearning.comlibretexts.org The rotation around the single bonds, particularly the C-N bond of the amide and the bonds connecting the benzyl (B1604629) and benzoyl groups, leads to various possible conformations.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. rsc.org These simulations can reveal how the molecule flexes and changes its shape, which is crucial for understanding its interactions with other molecules, such as biological receptors. rsc.org The stability of different conformations is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Theoretical Studies on Reaction Energetics and Transition States

Theoretical methods are instrumental in studying the mechanisms of chemical reactions by calculating the energetics of reaction pathways and the structures of transition states. butlerov.com For this compound, such studies could investigate its synthesis, degradation, or potential reactions with other chemical species.

By mapping the potential energy surface of a reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Comparative Computational Studies with Analogous Benzamide (B126) Structures

Comparative computational analyses typically focus on how different functional groups alter the geometric and electronic properties of the benzamide scaffold. For instance, studies on various N-substituted and ring-substituted benzamides reveal significant conformational changes and shifts in electronic distribution. DFT calculations are instrumental in determining optimized molecular geometries, including critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

A key area of comparison is the orientation of the phenyl rings and the amide group. In N-substituted benzamides, the tilt angles between the planar regions of the molecule are sensitive to the nature of the substituents. For example, DFT calculations for N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide show that the calculated tilt angles between the phenyl rings are in close agreement with those determined by X-ray crystallography, differing by less than a degree. nih.gov These calculations confirm that the conformations observed in the solid state are only slightly higher in energy (2.5-3.2 kJ mol⁻¹) than the gas-phase minimum energy conformations, indicating that crystal packing forces induce minor, quantifiable changes. nih.gov

The electronic properties are also a major focus of comparative studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. In a benchmark study of newly designed benzamide derivatives, the introduction of different N-substituted groups, such as N-benzhydryl, resulted in a twisted structure and a smaller energy gap compared to the parent benzamide molecule (5.37 eV vs. 5.65 eV). This suggests that such substitutions can enhance the molecule's reactivity.

Halogen substitution, a feature of this compound, has been shown to have a profound effect on the properties of benzamides. A computational study on 4-chloro-phenyl-benzamide and 2-chloro-3-chloro-phenyl-benzamide demonstrated how chlorination impacts the electronic band gap and dielectric constant. The calculated band gap for the dichlorinated derivative was found to be 3.08 eV. Similarly, studies on fluorinated benzamides show that even minor fluorine substitution can suppress structural disorder and lead to a more predictable crystal packing, an effect attributed to changes in the lattice energy landscape. These findings underscore the importance of halogen atoms in modulating the solid-state structure and electronic behavior of benzamide derivatives.

By comparing data from these varied computational studies, a clearer picture emerges of the structure-property relationships within this class of compounds. The specific combination of bromo, chloro, and N-benzyl substituents in this compound is expected to result in a unique conformational and electronic profile, influenced by the steric bulk of the benzyl group and the electron-withdrawing nature of the halogens.

Interactive Data Tables

Table 1: Comparison of Calculated Geometric Parameters in Benzamide Analogs

This table presents a comparison of key dihedral angles calculated using Density Functional Theory (DFT), illustrating the conformational differences between various benzamide structures.

| Compound | Compared Planes | Calculated Dihedral Angle (°) | Source |

| N-[4-(trifluoromethyl)phenyl]benzamide | Phenyl Ring & para-Substituted Phenyl Ring | 59.6 | nih.gov |

| N-(4-methoxyphenyl)benzamide | Phenyl Ring & para-Substituted Phenyl Ring | 66.8 | nih.gov |

| N-phenylbenzamide | Benzoyl Ring & Aniline Ring | 60.76 | |

| 2-chloro-N-phenylbenzamide | Amide Group & Benzene (B151609) Ring | 20.5 |

Table 2: Comparison of Calculated Electronic Properties of Benzamide Analogs

This table compares the HOMO-LUMO energy gaps for several benzamide derivatives as determined by DFT calculations. The energy gap is an indicator of molecular stability and reactivity.

| Compound | HOMO-LUMO Energy Gap (eV) | Source |

| Benzamide (Parent) | 5.65 | |

| N-benzhydryl benzamide | 5.37 | |

| N,N-diphenethyl benzamide | 5.44 | |

| 2-chloro-3-chloro-phenyl-benzamide | 3.08 |

Mechanistic Elucidations of Reactions Involving N Benzyl 5 Bromo 2 Chlorobenzamide

Investigation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are central to understanding the mechanism of any chemical transformation. In the context of reactions involving N-Benzyl-5-bromo-2-chlorobenzamide, such as copper-catalyzed C-H amidation or Ullmann-type couplings for the synthesis of quinazolinones, a combination of in-situ spectroscopic techniques and isolation studies is often employed.

In situ spectroscopic monitoring allows for the real-time observation of reactant consumption, product formation, and the transient appearance and disappearance of intermediates without perturbing the reaction system.

Infrared (IR) Spectroscopy: ReactIR, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the progress of reactions in real-time. For a reaction involving this compound, specific vibrational frequencies corresponding to the C=O stretch of the amide (typically around 1640-1680 cm⁻¹) and the N-H bend can be monitored. As the reaction proceeds to form a cyclic product like a quinazolinone, the disappearance of the N-H band and a shift in the carbonyl frequency would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture over time. For reactions of this compound, ¹H NMR can track the disappearance of the starting material's characteristic signals, such as the benzylic protons and the aromatic protons of the benzamide (B126) moiety, and the appearance of new signals corresponding to the product. This technique is particularly useful for identifying and structurally characterizing stable intermediates that accumulate to detectable concentrations.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is highly sensitive for detecting and identifying charged intermediates in solution, which is especially relevant for catalytic cycles involving metal complexes. In a copper-catalyzed reaction, ESI-MS can be used to detect key intermediates such as copper(I)-amidate complexes or even transient copper(III) species that might be involved in oxidative addition steps.

A representative dataset from an in-situ monitoring experiment of a hypothetical copper-catalyzed cyclization of this compound is presented in Table 1.

| Time (min) | This compound Concentration (M) | Product Concentration (M) | Key Intermediate Signal Intensity (arbitrary units) |

| 0 | 0.100 | 0.000 | 0 |

| 10 | 0.075 | 0.025 | 150 |

| 20 | 0.050 | 0.050 | 250 |

| 30 | 0.025 | 0.075 | 180 |

| 40 | 0.010 | 0.090 | 50 |

| 50 | <0.005 | >0.095 | <10 |

Table 1: Hypothetical data from in-situ monitoring of a reaction involving this compound.

In some cases, reaction intermediates can be isolated by quenching the reaction at an appropriate time or by designing experiments that favor the accumulation of a specific intermediate. For instance, in copper-catalyzed N-arylation reactions, the copper(I)-amidate complex can sometimes be prepared independently and its reactivity studied. nih.gov The isolation and subsequent characterization of such an intermediate by techniques like X-ray crystallography, NMR, and elemental analysis provide unequivocal evidence for its role in the catalytic cycle. For example, in related Ullmann-type couplings, dimeric copper(I) amidate complexes have been isolated and shown to be catalytically competent.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are essential for determining the reaction order with respect to each reactant and catalyst component, which in turn helps to identify the rate-determining step of the reaction. For a copper-catalyzed reaction of this compound, the rate law can be expressed as:

Rate = k[this compound]ᵃ[Catalyst]ᵇ[Base]ᶜ

The exponents a, b, and c are the reaction orders determined experimentally.

Reaction calorimetry can be used to monitor the heat flow of the reaction, which is proportional to the reaction rate. nih.gov By systematically varying the concentrations of the reactants and catalyst, the reaction orders can be determined. For many copper-catalyzed C-N coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the copper(I) center. researchgate.net

A summary of hypothetical kinetic data for a reaction of this compound is shown in Table 2.

| Experiment | [this compound] (M) | [Cu Catalyst] (mol%) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 5 | 0.2 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 5 | 0.2 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 10 | 0.2 | 2.0 x 10⁻⁴ |

| 4 | 0.1 | 5 | 0.4 | 1.0 x 10⁻⁴ |

Table 2: Hypothetical initial rate data for a copper-catalyzed reaction of this compound. From this data, the reaction is first order in the benzamide and the catalyst, and zero order in the base.

Mechanistic Probes for Radical or Ionic Pathways

Distinguishing between radical and ionic pathways is a common challenge in mechanistic studies of transition-metal-catalyzed reactions. The use of mechanistic probes can provide valuable insights.

Radical Scavengers: The addition of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture can help to determine if a radical mechanism is operative. If the reaction is inhibited or quenched by the presence of TEMPO, it suggests the involvement of radical intermediates. In some copper-catalyzed C-H cyanation reactions, the use of radical scavengers has provided evidence for a free-radical pathway. acs.org

Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of the catalyst and substrates, providing information about the feasibility of single-electron transfer (SET) steps that are characteristic of radical pathways.

Radical Clock Experiments: The use of substrates that can undergo a characteristic and rapid rearrangement if a radical is formed can also serve as a probe. The detection of the rearranged product is strong evidence for a radical intermediate.

Computational Mechanistic Studies (e.g., Reaction Coordinate Scans, Transition State Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. For reactions involving this compound, computational studies can provide detailed information that is often difficult or impossible to obtain experimentally.

Reaction Coordinate Scans: By systematically changing the geometry of the reacting system along a presumed reaction coordinate, the energy profile of the reaction can be mapped out. This allows for the identification of transition states and intermediates.

Transition State Theory: This theory allows for the calculation of reaction rates from the properties of the transition state. By comparing the calculated rates with experimental data, the plausibility of a proposed mechanism can be assessed.

Analysis of Proposed Intermediates: DFT calculations can be used to determine the structures and relative stabilities of proposed intermediates, such as different copper-ligand complexes or transient high-valent copper species. For Ullmann-type coupling reactions, DFT studies have been used to evaluate the energetics of different proposed mechanisms, including oxidative addition/reductive elimination pathways and σ-bond metathesis. nih.gov

A hypothetical energy profile for a copper-catalyzed cyclization of this compound, derived from DFT calculations, is shown in Table 3.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Cu(I) Catalyst | 0.0 |

| Intermediate 1 | Copper(I)-amidate complex | -5.2 |

| Transition State 1 | Oxidative addition of the C-Cl bond to Cu(I) | +18.5 |

| Intermediate 2 | Copper(III) intermediate | +2.1 |

| Transition State 2 | Reductive elimination to form C-N bond | +15.3 |

| Products | Quinazolinone product + Cu(I) Catalyst | -25.0 |

Table 3: Hypothetical relative energies of species along the reaction coordinate for a copper-catalyzed cyclization of this compound, calculated using DFT.

Applications in Advanced Organic Synthesis and Material Science As a Building Block

Utility as a Key Chemical Intermediate in Complex Molecule Synthesis

The distinct reactivity of the chloro and bromo substituents, coupled with the directing effects of the amide group, positions N-Benzyl-5-bromo-2-chlorobenzamide as a crucial intermediate for constructing elaborate organic molecules.

This compound is an ideal starting material for the synthesis of phenanthridinones, a class of nitrogen-containing heterocyclic compounds with significant biological activity. The synthesis is typically achieved through a palladium-catalyzed domino reaction involving an intermolecular C-C bond formation followed by an intramolecular C-N bond formation (cyclization). acs.orgresearchgate.net In this process, the ortho-chloro or ortho-bromo group is activated by a palladium catalyst, which then facilitates coupling with an aryl partner, followed by an intramolecular C-H activation or arylation to form the fused ring system. researchgate.netrsc.org The reaction leverages the pre-organized structure of the o-halobenzamide to efficiently construct the polycyclic phenanthridinone core. acs.orgrsc.org

| Starting Material | Reaction Type | Key Catalyst/Reagents | Product |

|---|---|---|---|

| This compound | Palladium-Catalyzed Annulation/Domino Reaction | Pd(OAc)₂, Ligand (e.g., dppm), Base (e.g., CsF, Na₂CO₃) | Substituted Phenanthridinone |

The bromine and chlorine atoms on the aromatic ring of this compound serve as versatile handles for further molecular elaboration through various cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions allows for selective functionalization. Typically, the C-Br bond is more reactive and can be selectively coupled under specific conditions, leaving the C-Cl bond intact for a subsequent transformation.

This stepwise functionalization enables the synthesis of a diverse array of complex, multi-substituted benzamide (B126) derivatives. For instance, Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups at the 5-position (by reacting the bromo group), while Buchwald-Hartwig amination could subsequently introduce a nitrogen-based substituent at the 2-position (by reacting the chloro group). researchgate.netnih.gov This strategic approach is fundamental to building libraries of compounds for medicinal chemistry or creating precisely structured organic materials. nih.gov

| Reaction Type | Reactive Site | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | Forms a new C-C bond at the 5-position |

| Buchwald-Hartwig Amination | C-Cl or C-Br | Amine, Pd Catalyst, Base | Forms a new C-N bond at the 2- or 5-position |

| Sonogashira Coupling | C-Br | Terminal Alkyne, Pd/Cu Catalysts, Base | Forms a new C-C triple bond at the 5-position |

Contributions to Methodological Advancements in Amide Synthesis

While this compound is a product of amide synthesis, its preparation serves as an excellent case study for the application of modern amidation methodologies. The formation of its amide bond—linking the 5-bromo-2-chlorobenzoic acid precursor with benzylamine (B48309)—can be achieved through numerous advanced techniques that offer improvements over classical methods (e.g., conversion to acyl chloride).

Modern catalytic methods, such as those using boronic acid catalysts or ruthenium complexes, allow for the direct coupling of carboxylic acids and amines with high atom economy and reduced waste generation. Furthermore, a wide array of powerful coupling reagents (e.g., HATU, HBTU, PyBOP) have been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups, such as the halogen atoms present in the molecule. researchgate.net The successful and high-yield synthesis of structurally complex amides like this compound relies on these robust and efficient methodological advancements. unimi.it

Exploration in the Development of Functional Organic Frameworks or Materials

The bifunctional halogenated nature of this compound makes it an attractive candidate as a monomer or building block for the synthesis of functional organic materials and frameworks. The bromo and chloro groups provide reactive sites for polymerization or for grafting onto larger molecular scaffolds through iterative cross-coupling reactions. researchgate.net

There is growing interest in using halogenated organic compounds to construct materials with specific electronic or photophysical properties, such as non-linear optical (NLO) materials. researchgate.netnih.gov The bromo group, in particular, has been shown to be an excellent substituent for designing effective second-order NLO materials, as it can enhance molecular hyperpolarizabilities and favor the formation of acentric crystal structures necessary for such properties. researchgate.net By strategically employing reactions like Suzuki or Sonogashira coupling, this compound can be incorporated into larger conjugated systems, such as star-shaped organic semiconductors or polymers, where its structural and electronic properties can be harnessed for applications in optoelectronics. researchgate.netnih.gov

Q & A

Basic: What are the key steps in synthesizing N-Benzyl-5-bromo-2-chlorobenzamide?

The synthesis typically involves halogenation and amidation. A representative method includes:

- Halogenation : Reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Amidation : Coupling the intermediate with benzylamine in dichloromethane (DCM) under nitrogen, using pyridine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.

Basic: How is the molecular structure of this compound confirmed?

Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and benzyl group integration.

- X-ray Crystallography : Resolve crystal structures (e.g., using Cambridge Structural Database protocols) to confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Key variables include:

- Solvent Selection : DCM or THF enhances reactivity compared to benzene due to better solubility of intermediates .

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions during acylation .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amidation by stabilizing the transition state .

- Reagent Ratios : Excess benzylamine (1.2–1.5 equiv) drives the reaction to completion.

Advanced: What analytical methods are recommended to assess purity and identity?

- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) to quantify purity (>98%).

- TLC Monitoring : Track reaction progress using silica plates (hexane:ethyl acetate = 3:1) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and halogens.

Basic: What solvents are suitable for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. For halogen-rich analogs, toluene or DCM/hexane systems may be preferred .

Advanced: How does substituent positioning affect biological activity in benzamide derivatives?

- Halogen Placement : Bromine at position 5 enhances antibacterial activity by increasing lipophilicity and target binding (e.g., GroEL/ES inhibition) .

- Benzyl Group : The N-benzyl moiety improves cell membrane penetration, as seen in biofilm inhibition assays .

Basic: What safety precautions are required when handling this compound?

- Ventilation : Use fume hoods due to potential HCl release during synthesis.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: How can computational methods aid in studying this compound’s interactions?

- Docking Studies : Use AutoDock Vina to predict binding affinity with bacterial chaperone proteins (e.g., GroEL).

- DFT Calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 .

Basic: What spectroscopic signatures distinguish this compound?

- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹; N–H bend at ~1550 cm⁻¹ .

- H NMR : Benzyl protons as a singlet (~4.6 ppm); aromatic protons as multiplets (7.2–8.1 ppm) .

Advanced: How to resolve contradictions in reported bioactivity data?

- Control Experiments : Include DMSO (negative) and known inhibitors (positive) to validate assay conditions .

- Dose-Response Curves : Test across a wide concentration range (0.1–100 μM) to identify IC₅₀ discrepancies .

- Structural Analogues : Compare with derivatives (e.g., 5-chloro or methoxy variants) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。